(3Z)-3-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-3-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique structure combining an indole core with a benzothiazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one typically involves the condensation of 1,2-benzothiazole-3-one with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can significantly reduce reaction times and improve overall yields, making the process more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(3Z)-3-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (3Z)-3-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
3-(5-Methoxy-2-{(1E)-2-[(Z)-(5-Phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate: A compound with a similar benzothiazole moiety.
Uniqueness
What sets (3Z)-3-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one apart from similar compounds is its unique combination of an indole core and a benzothiazole moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H10N4O3S |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C15H10N4O3S/c20-15-13(9-5-1-3-7-11(9)16-15)17-18-14-10-6-2-4-8-12(10)23(21,22)19-14/h1-8,16,20H |
InChI Key |
HZJOUUKKJISNMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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